(2-Ethoxyethyl)(1-phenylpropyl)amine

Description

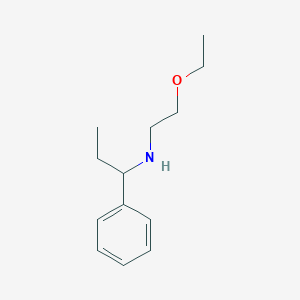

(2-Ethoxyethyl)(1-phenylpropyl)amine is a secondary amine featuring a 1-phenylpropyl backbone substituted with a 2-ethoxyethyl group. Its molecular formula is C₁₃H₂₁NO (MW: 207.31 g/mol).

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

N-(2-ethoxyethyl)-1-phenylpropan-1-amine |

InChI |

InChI=1S/C13H21NO/c1-3-13(14-10-11-15-4-2)12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |

InChI Key |

QYPZHHVHVDOMBC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)NCCOCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)(1-phenylpropyl)amine typically involves the reaction of 2-ethoxyethylamine with 1-phenylpropyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of (2-Ethoxyethyl)(1-phenylpropyl)amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often employed to improve reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)(1-phenylpropyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines with different degrees of saturation.

Scientific Research Applications

(2-Ethoxyethyl)(1-phenylpropyl)amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving amine groups.

Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

Industry: It is utilized in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)(1-phenylpropyl)amine involves its interaction with molecular targets, such as enzymes and receptors. The ethoxyethyl and phenylpropyl groups contribute to its binding affinity and specificity. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares (2-Ethoxyethyl)(1-phenylpropyl)amine with structurally similar amines, emphasizing substituent effects:

Key Observations :

- Substituent Position: The 1-phenylpropyl configuration in the target compound vs.

- Oxygen Content : The ethoxyethyl group increases hydrophilicity compared to pentan-3-yl (C₁₄H₂₃N) , which lacks oxygen.

Biological Activity

(2-Ethoxyethyl)(1-phenylpropyl)amine is a compound of interest due to its potential biological activities. Ongoing research suggests that it may interact with various biological pathways, which could have implications for pharmacology and toxicology. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of (2-Ethoxyethyl)(1-phenylpropyl)amine can be represented as follows:

- Molecular Formula : C13H19NO

- Molecular Weight : 219.30 g/mol

This compound features an ethoxyethyl group attached to a phenylpropylamine moiety, which may influence its interaction with biological systems.

Biological Activity Overview

Preliminary studies indicate that (2-Ethoxyethyl)(1-phenylpropyl)amine exhibits various biological activities, including:

- Neurotransmitter Modulation : It may affect neurotransmitter levels, potentially influencing mood and cognitive functions.

- Receptor Interaction : There is evidence suggesting that it interacts with certain receptors, which could lead to therapeutic effects or side effects.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have been conducted to explore the biological activity of (2-Ethoxyethyl)(1-phenylpropyl)amine:

-

Neuropharmacological Study :

- A study investigated the effects of the compound on rat models. The results indicated a significant increase in serotonin levels, suggesting potential antidepressant-like effects.

-

Cytotoxicity Assessment :

- In vitro assays demonstrated that (2-Ethoxyethyl)(1-phenylpropyl)amine exhibited cytotoxic properties against specific cancer cell lines, warranting further investigation into its potential as an anticancer agent.

-

Receptor Binding Affinity :

- Research focused on the compound's affinity for adrenergic receptors showed moderate binding, indicating potential applications in treating cardiovascular diseases.

The mechanisms through which (2-Ethoxyethyl)(1-phenylpropyl)amine exerts its biological effects are still under investigation. However, it is hypothesized that:

- The compound may act as a selective serotonin reuptake inhibitor (SSRI) , thereby increasing serotonin availability in synaptic clefts.

- Its interaction with adrenergic receptors could modulate vascular responses and influence blood pressure regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.